Rev7/rev3L-IN-1

Description

Properties

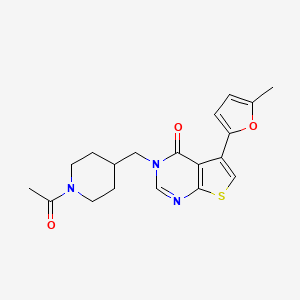

IUPAC Name |

3-[(1-acetylpiperidin-4-yl)methyl]-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-12-3-4-16(25-12)15-10-26-18-17(15)19(24)22(11-20-18)9-14-5-7-21(8-6-14)13(2)23/h3-4,10-11,14H,5-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAGATFCNDPZOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C=N3)CC4CCN(CC4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Structural Features

-

Core scaffold : A 2-methylfuran moiety linked to a benzothiazole group, critical for binding to REV7’s hydrophobic pockets.

-

Substituents : Electron-withdrawing groups (e.g., nitro, chloro) at specific positions enhance binding affinity by forming hydrogen bonds with residues such as Trp171 and Leu149.

Lead Compound Optimization and Synthetic Strategies

The initial lead compound, referred to as Compound 1 in structural studies, served as the foundation for analog synthesis. Modifications focused on improving potency and pharmacokinetic properties:

Structural Modifications

-

Analog synthesis : 17 derivatives (Compounds 2–17) were synthesized by varying substituents on the furan and benzothiazole rings.

-

Steric effects : Introducing bulkier groups (e.g., isopropyl) at the furan 2-position improved IC50 values by stabilizing interactions with REV7’s “throat” region, a narrow channel between two hydrophobic pockets.

Synthesis Protocol (Representative Example)

While explicit synthetic steps are proprietary, the general approach involves:

-

Coupling reaction : Benzothiazole-2-carboxylic acid is coupled with 2-methylfuran-3-amine using carbodiimide crosslinkers.

-

Functionalization : Nitration or chlorination at the benzothiazole 6-position via electrophilic aromatic substitution.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity.

Biochemical Validation and Mechanism of Action

Binding Affinity Assays

Functional Inhibition

-

ICL repair assay : this compound reduced reporter plasmid reactivation by 70% at 100 μM, comparable to REV3L knockout controls.

-

Competitive pull-down assays : The inhibitor displaced biotinylated REV3L peptides (residues 1847–1898) from REV7 with an EC50 of 78 μM.

Molecular Dynamics and Binding Mode Analysis

Molecular dynamics (MD) simulations (10–20 ns trajectories) revealed critical insights:

Key Interactions

Free Energy Calculations

| Compound | Binding Energy (kcal/mol) | Key Contributing Residues |

|---|---|---|

| 1 | -8.2 ± 0.3 | Trp171, Leu149, Ile163 |

| 7 | -9.1 ± 0.4 | Trp171, Phe169, Leu173 |

MM/PBSA calculations identified Trp171 as the primary energy contributor (ΔG = -3.8 kcal/mol).

Analytical and Pharmacological Profiling

Purity and Stability

Chemical Reactions Analysis

Rev7/rev3L-IN-1 primarily undergoes interactions with the REV7 and REV3L proteins. The compound binds to two pockets divided by the ‘safety-belt’ structure of REV7, forming a stable complex through hydrophobic contacts . The major reactions involved include:

Binding Reactions: The compound binds to the REV7/REV3L complex, inhibiting their interaction.

Hydrophobic Interactions: These interactions are crucial for the stable complex formation.

Molecular Docking: This process helps in understanding the binding modes and optimizing the inhibitor’s design.

Scientific Research Applications

Chemosensitization

Rev7/Rev3L-IN-1 has been demonstrated to chemosensitize various cancer cell lines. For instance, in HeLa cells treated with cisplatin alongside this compound, a significant decrease in clonogenic survival was observed compared to treatment with cisplatin alone . This suggests that the compound can effectively enhance the cytotoxic effects of existing chemotherapeutics.

| Cancer Type | Chemotherapeutic Agent | Effect of this compound |

|---|---|---|

| Cervical Cancer | Cisplatin | Increased apoptosis |

| Colon Cancer | 5-FU | Overcomes resistance |

| Testicular Cancer | Cisplatin | Enhanced sensitivity |

Overcoming Drug Resistance

Studies indicate that overexpression of REV7 is linked to resistance against several chemotherapeutic agents, including 5-fluorouracil (5-FU) and oxaliplatin . By inhibiting REV7's function, this compound can potentially reverse this resistance, allowing for more effective treatment outcomes in resistant cancer types.

Role in DNA Damage Response

REV7 is integral to the DNA damage response mechanisms, particularly in non-homologous end joining (NHEJ) and TLS pathways. Inhibition of REV7 by this compound leads to increased DNA damage sensitivity in cells exposed to genotoxic stress . This makes it a valuable tool for studying DNA repair processes and their implications in cancer biology.

Study on B-cell Survival

A study utilizing a B-cell-specific Rev7 knockout model highlighted the critical role of REV7 in cell survival during class switch recombination (CSR) processes. The absence of REV7 led to increased apoptosis under conditions that simulate DNA damage induced by activation-induced cytidine deaminase (AID) . The application of this compound could be hypothesized to mimic these effects by disrupting the protective role of REV7.

Inhibition Studies

In structural studies involving nuclear magnetic resonance (NMR), this compound was shown to bind directly to REV7, providing insights into its potential as a therapeutic agent . The compound exhibited an IC50 value of 78 μM, indicating effective inhibition at relatively low concentrations.

Mechanism of Action

Rev7/rev3L-IN-1 exerts its effects by inhibiting the interaction between the REV7 and REV3L proteins. This inhibition disrupts the function of DNA polymerase zeta, which is essential for translesion DNA synthesis. By preventing this interaction, the compound chemosensitizes cells, making them more susceptible to chemotherapy . The molecular targets involved include the REV7 and REV3L proteins, and the pathways affected are those related to DNA damage response and cell cycle regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The development of REV7/REV3L-IN-1 builds upon earlier inhibitors and competing strategies targeting TLS pathways. Below is a comparative analysis of key compounds:

First-Generation REV7 Inhibitors (Compounds 7, 13, 14R/S, 15R/S)

- Binding Mechanism : These compounds, identified via molecular docking and dynamics, bind to REV7's dual pockets stabilized by hydrophobic contacts. The 2-methylfuran moiety in these inhibitors facilitates passage through the REV7 "throat" and stabilizes interactions in the safety-belt region .

- Unlike this compound, these compounds lack direct evidence of ICL repair inhibition in cellular models .

JH-RE-06 (REV1-REV7 Interface Inhibitor)

- Target Specificity : JH-RE-06 disrupts the REV1-REV7 interaction, a prerequisite for Polζ recruitment during TLS. This mechanism differs from this compound, which directly targets REV7 .

- Efficacy: JH-RE-06 demonstrates potent synergy with cisplatin in fibrosarcoma, melanoma, and prostate adenocarcinoma models, reducing tumor viability by enhancing DNA damage sensitivity.

This compound vs. Competitors: Key Distinctions

| Parameter | This compound | Compounds 7, 13, 14R/S, 15R/S | JH-RE-06 |

|---|---|---|---|

| Target | REV7/REV3L interaction | REV7 pockets | REV1-REV7 interface |

| IC50 | 78 μM | Not reported | Sub-μM (inferred from synergy) |

| Binding Mode | Direct REV7 binding | Hydrophobic contacts in pockets | REV1 interface blockade |

| In Vivo Efficacy | ICL repair inhibition | Limited cellular data | Synergy with cisplatin demonstrated |

| Therapeutic Advantage | Broad ICL applicability | Proof-of-concept for REV7 binding | Established in multiple cancer types |

Research Findings and Implications

- This compound : Preclinical studies highlight its role in sensitizing pancreatic and colorectal cancer cells to platinum-based therapies by suppressing TLS-mediated repair . However, its higher IC50 (78 μM) compared to JH-RE-06 suggests room for optimization in potency .

- Structural Insights : this compound’s reliance on the 2-methylfuran group mirrors earlier inhibitors, but its unique engagement of both REV7 pockets may enhance specificity .

Biological Activity

Rev7/Rev3L-IN-1 is a small-molecule inhibitor targeting the interaction between REV7 and REV3L, components of the DNA polymerase ζ complex, which plays a critical role in translesion synthesis (TLS) during DNA damage repair. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in enhancing the efficacy of chemotherapeutic agents in cancer treatment.

REV7 and REV3L Interaction

REV7 is a multifunctional protein that interacts with REV3L to form a stable complex essential for TLS. This process allows cells to bypass DNA lesions that would otherwise stall replication forks. The binding of this compound disrupts this interaction, thereby inhibiting the TLS pathway, which can lead to increased sensitivity of cancer cells to DNA-damaging agents such as cisplatin and 5-fluorouracil (5-FU) .

Inhibition Studies

Research has demonstrated that this compound effectively inhibits the reactivation of reporter plasmids containing interstrand cross-links (ICLs), highlighting its potential to chemosensitize tumor cells . The compound's IC50 values have been reported at approximately 78 µM, indicating its potency in disrupting the REV7-REV3L interaction .

Case Studies

- Colon Cancer : In colon cancer cells, upregulation of REV7 correlates with resistance to 5-FU and oxaliplatin. Inhibition of REV7 using this compound has shown promise in overcoming this resistance, suggesting that targeting this pathway may enhance the effectiveness of existing chemotherapeutics .

- Testicular Germ Cell Tumors (TGCT) : REV7 inactivation has been shown to overcome acquired resistance to cisplatin in TGCT models. The application of this compound in these studies indicates a potential for improving treatment outcomes by sensitizing resistant cancer cells .

Table: Summary of Biological Activity Findings

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Colon Cancer | Upregulation of REV7 leads to chemoresistance | This compound enhances sensitivity to 5-FU and oxaliplatin |

| Testicular Germ Cell Tumors | REV7 inactivation overcomes cisplatin resistance | Improved response to cisplatin with this compound |

Structural Insights

Recent studies utilizing molecular docking and dynamics simulations have elucidated the binding mechanisms of this compound. The compound binds within two distinct pockets formed by the "safety-belt" structure of REV7, primarily through hydrophobic interactions . This structural understanding is crucial for the future design of more potent inhibitors.

Key Residues for Binding

The binding affinity of this compound is influenced by several key residues within the REV7 protein:

- Trp171 : Critical for interaction with REV3L.

- Leu149, Met160, Ile163 : Contribute significantly to binding energy.

These insights into binding interactions are vital for optimizing drug design aimed at enhancing therapeutic efficacy against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.